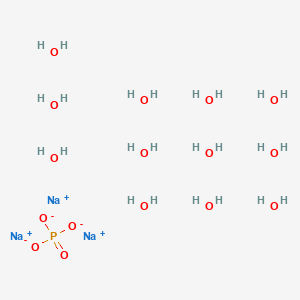![molecular formula C12H11N3 B154314 2,3-Dimethylimidazo[4,5-h]quinoline CAS No. 132476-03-0](/img/structure/B154314.png)
2,3-Dimethylimidazo[4,5-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylimidazo[4,5-h]quinoline is a heterocyclic aromatic amine, a class of compounds known for their formation during the high-temperature cooking of meats, poultry, and fish. These compounds have garnered significant attention due to their potential mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[4,5-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylimidazo[4,5-h]quinoline undergoes various chemical reactions, including:
Oxidation: The presence of methyl groups in the compound makes it susceptible to oxidation, forming corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imidazoquinoline ring, potentially leading to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products:
Scientific Research Applications
2,3-Dimethylimidazo[4,5-h]quinoline has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of heterocyclic aromatic amines under different chemical conditions.
Mechanism of Action
The mechanism by which 2,3-Dimethylimidazo[4,5-h]quinoline exerts its effects involves metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially carcinogenesis . The primary molecular targets include DNA and various enzymes involved in metabolic activation, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
- 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)
Uniqueness: 2,3-Dimethylimidazo[4,5-h]quinoline is unique due to its specific structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different mutagenic and carcinogenic potentials, making it a valuable compound for comparative studies in toxicology and carcinogenesis .
Properties
IUPAC Name |
2,3-dimethylimidazo[4,5-h]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-14-12-10(15(8)2)6-5-9-4-3-7-13-11(9)12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAUZGTGBWKAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)



![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)








